
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenethyl bromide under basic conditions.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
The compound (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a complex organic molecule featuring a quinazoline core, a methoxyphenethyl side chain, and a p-tolyl urea moiety. It is of interest in medicinal chemistry and drug development due to its potential pharmacological activities.
Chemical Properties and Reactivity
The molecular formula of this compound is C25H24N4O3, with a molecular weight of 428.492. The presence of multiple functional groups suggests it may interact with various biological targets. Key reactions for this compound include those typical of urea derivatives and quinazolines, which are crucial for modifying the compound to enhance its biological activity or create derivatives with improved pharmacological profiles.
Potential Applications in Cancer Therapy
Pyrazolo-pyrimidine analogs have demonstrated anticancer effects . For instance, a derivative called St.1 exhibited high activity against MCF-7 and K-562 cancer lines, with potent inhibitory activity against CDK2/cyclin E, and was found to be non-toxic to normal cells . SAR analysis indicated that the anticancer activity of these compounds was influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold . Similarly, other compounds like St.4 and St.5 have shown significant cytotoxicity against MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis .
Quinazolinone Derivatives as HSD17B13 Inhibitors
Quinazolinone derivatives, including those similar in structure to the target compound, are being explored as HSD17B13 inhibitors . These inhibitors have potential uses in various therapeutic applications .
Other Related Compounds
Mécanisme D'action
The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Urea Derivatives: Compounds with similar urea functionalities, such as N-phenyl-N’-p-tolylurea.
Uniqueness
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific combination of a quinazolinone core with a methoxyphenethyl group and a p-tolyl urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Activité Biologique
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound with a complex structure that includes a quinazoline core. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, supported by relevant data tables and case studies.
Structural Characteristics
The compound's molecular formula is C25H24N4O3, with a molecular weight of approximately 428.49 g/mol. Its structure consists of:
- Quinazoline Core : Known for various pharmacological activities.
- Methoxyphenethyl Side Chain : Enhances lipophilicity and potential receptor interactions.
- Urea Moiety : Contributes to its biological activity through hydrogen bonding and interactions with biological targets.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study screening multiple quinazoline derivatives reported that certain analogs demonstrated sub-micromolar potency against human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) with IC50 values ranging from 0.05 to 1.61 µg/mL .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 0.05 |
Similar Quinazoline Derivative | HT29 | 1.61 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, a common target for anticancer drugs like paclitaxel . Molecular docking studies have suggested that it interacts effectively with key proteins involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows potential antimicrobial activity. Quinazoline derivatives are known for their broad-spectrum activity against bacteria and fungi:
- Antibacterial Studies : Preliminary assays indicate that the compound inhibits the growth of various bacterial strains, although specific IC50 values are yet to be published.
Case Studies
- Case Study on Antileishmanial Activity : A related study on quinazoline derivatives demonstrated promising results against Leishmania species, with binding affinities to critical enzymes involved in the disease's pathology . The study utilized molecular docking and in vitro assays to evaluate efficacy.
- Clinical Relevance : The pharmacological profile suggests potential applications in treating not just cancer but also infectious diseases, warranting further clinical studies to explore these avenues.
Propriétés
Numéro CAS |
941946-76-5 |
---|---|
Formule moléculaire |
C25H24N4O3 |
Poids moléculaire |
428.492 |
Nom IUPAC |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30) |
Clé InChI |
OGEYPBLXKZPYSL-WEMUOSSPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.